molecular formula C18H20ClF3N2S B1683246 Triflupromazine hydrochloride CAS No. 1098-60-8

Triflupromazine hydrochloride

Cat. No. B1683246
CAS RN: 1098-60-8
M. Wt: 388.9 g/mol
InChI Key: FTNWXGFYRHWUKG-UHFFFAOYSA-N
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Description

Triflupromazine hydrochloride is a phenothiazine used as an antipsychotic agent and as an antiemetic . It is a member of a class of drugs called phenothiazines, which are dopamine D1/D2 receptor antagonists . Phenothiazines are used to treat serious mental and emotional disorders, including schizophrenia and other psychotic disorders .


Molecular Structure Analysis

The molecular formula of Triflupromazine hydrochloride is C18H20ClF3N2S . The molecular weight is 388.9 g/mol . The structure includes a phenothiazine nucleus with a trifluoromethyl substituent at the 2-position and a 3-(dimethylamino)propyl group at the N-10 position .


Chemical Reactions Analysis

Triflupromazine hydrochloride acts on the central nervous system . It binds to the dopamine D1 and dopamine D2 receptors and inhibits their activity . The mechanism of the anti-emetic effect is due predominantly to blockage of the dopamine D2 neurotransmitter receptors in the chemoreceptor trigger zone (CTZ) and vomiting centre .


Physical And Chemical Properties Analysis

Triflupromazine hydrochloride is a small molecule with a chemical formula of C18H19F3N2S . The average weight is 352.417 and the monoisotopic weight is 352.122103923 .

Scientific Research Applications

Analytical Chemistry Applications

  • Liquid Chromatography for Promethazine Determination : Triflupromazine is used as an internal standard in a liquid-chromatographic method to determine promethazine in serum. This method, involving extraction and derivatization, is practical for bioavailability studies (Wallace et al., 1981).

  • Potentiometric Sensors : Triflupromazine hydrochloride has been used in the development of potentiometric sensors for its detection in pharmaceutical preparations. These sensors, incorporating ion-pair complexes and various electroactive materials, demonstrate the compound's role in analytical methodologies (Hassan et al., 2009).

Biochemical Research

  • Study on Triflupromazine in Dominant-Lethal and Cytogenetic Assays : Research has been conducted on triflupromazine for its mutagenic potential, using various assay procedures. The studies suggest no evidence of gross chromosomal aberrations or point mutations, even at dosages causing substantial lethality (Ray et al., 1973).

  • Effect on Molecular Packing of Phospholipids : Triflupromazine's impact on the molecular packing of distearoylphosphatidylglycerol has been studied, revealing its fluidizing effect and increased permeability of the lipid film. This demonstrates its role in understanding drug-membrane interactions (Quiroga et al., 2010).

Pharmacological Studies

  • Pharmacological Comparisons with Chlorpromazine : Comparative studies of triflupromazine and chlorpromazine highlight triflupromazine's tranquilizing and antiemetic potency, contributing to pharmacological research and drug development (Piala et al., 1959).

  • Antiemetic Agent in Vomiting Due to Drug Toxicity : Research shows triflupromazine's effectiveness as an antiemetic agent in cases of drug-induced vomiting, indicating its potential therapeutic applications (Steinberg, 1960).

Safety And Hazards

Triflupromazine hydrochloride should be handled with care. Avoid dust formation, breathing mist, gas, or vapors . Avoid contact with skin and eyes, and use personal protective equipment . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

N,N-dimethyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N2S.ClH/c1-22(2)10-5-11-23-14-6-3-4-7-16(14)24-17-9-8-13(12-15(17)23)18(19,20)21;/h3-4,6-9,12H,5,10-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNWXGFYRHWUKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClF3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8045804
Record name Triflupromazine hydrochloride
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Molecular Weight

388.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triflupromazine hydrochloride

CAS RN

1098-60-8
Record name 10H-Phenothiazine-10-propanamine, N,N-dimethyl-2-(trifluoromethyl)-, monohydrochloride
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Record name Triflupromazine hydrochloride [USP:JAN]
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Record name Triflupromazine hydrochloride
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Record name TRIFLUPROMAZINE HYDROCHLORIDE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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